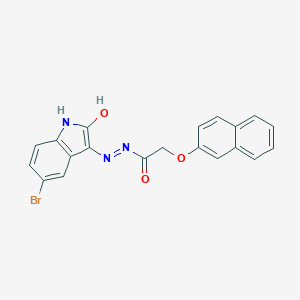

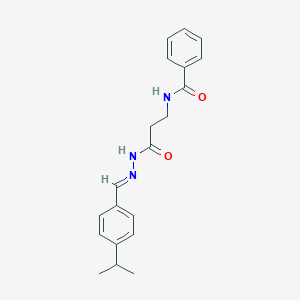

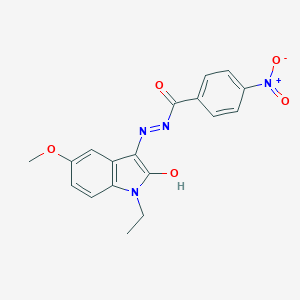

![molecular formula C19H22N2O2 B352499 (1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-61-8](/img/structure/B352499.png)

(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole derivatives are a class of compounds that have a wide range of applications. They are key components to functional molecules that are used in a variety of everyday applications . The imidazole ring is a common feature in many important classes of compounds, including certain vitamins, pharmaceuticals, and synthetic materials .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can also vary widely. For example, the alcohols in (1-Methyl-1H-imidazol-2-yl) methanol derivatives were convertible into the carbonyl compounds via the corresponding quaternary salts .Applications De Recherche Scientifique

Pharmaceuticals and Medicinal Chemistry

Imidazole-based compounds, such as the one , exhibit a wide spectrum of significant pharmacological or biological activities . They are widely researched and applied by pharmaceutical companies for drug discovery . They have been found to be potent inhibitors of various enzymes and have therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

Synthesis of Reactive Polymers

Functional (meth)acrylates referred here to supply “functional esters” ruins as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .

Agrochemicals

Imidazole-based heterocyclic compounds are utilized for a large range of applications, including agrochemicals . They are used in the development of new pesticides and herbicides.

Fluorescent Protein Chromophores

Imidazole-based compounds are used in the development of fluorescent protein chromophores . These are proteins that can absorb light at one wavelength and then re-emit it at a longer wavelength, making them useful in a variety of biological research applications.

Natural Products

Imidazole-based compounds are found in natural products . They are used in the total synthesis of natural products .

Peroxisome Proliferator-Activated Receptors (PPAR) Agonists

A synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed . These PPAR agonists are used in the treatment of diseases like diabetes, obesity, and cardiovascular diseases.

Propriétés

IUPAC Name |

[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-15-8-2-5-11-18(15)23-13-7-6-12-21-17-10-4-3-9-16(17)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWMBRYMNOCMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322766 |

Source

|

| Record name | [1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809125 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

799266-61-8 |

Source

|

| Record name | [1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

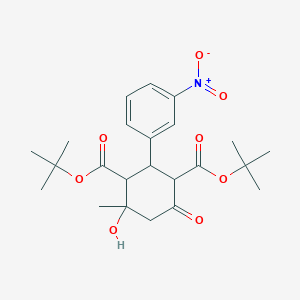

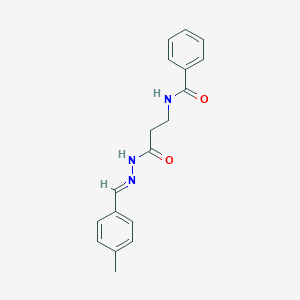

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

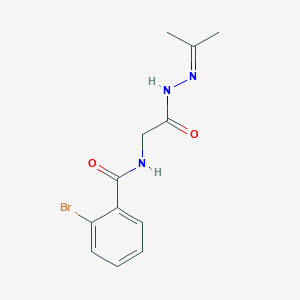

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

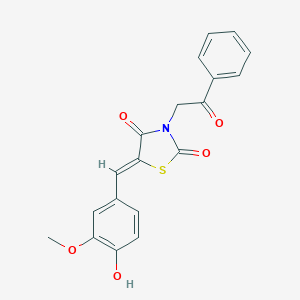

![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)

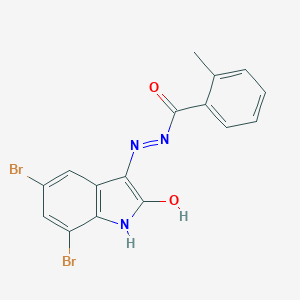

![{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352459.png)

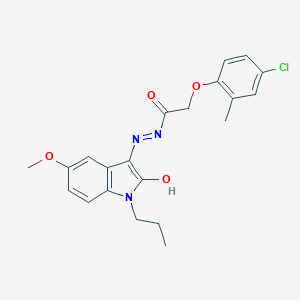

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide](/img/structure/B352461.png)